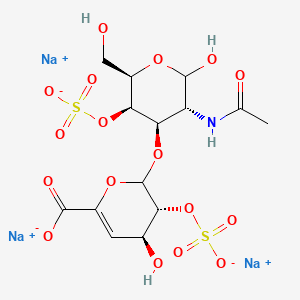

Chondroitin disaccharide di-diSB trisodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

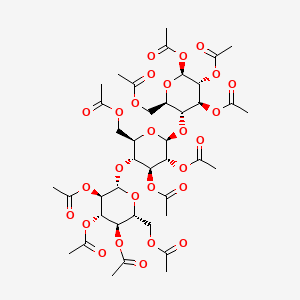

Chondroitin disaccharide di-diSB trisodium salt is a type of polysaccharide . It is custom synthesized and modified to include a Click modification on the sugar, fluorination, glycosylation, and methylation .

Synthesis Analysis

Chondroitin disaccharide di-diSB trisodium salt is produced from various chondroitin sulfates by the action of chondroitin enzymes ABC and/or B . It is most typically synthesized from chondroitin sulfate B (dermatan sulfate) .Molecular Structure Analysis

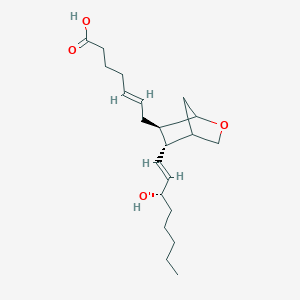

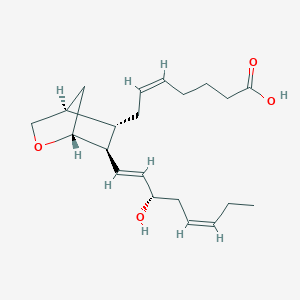

The molecular formula of Chondroitin disaccharide di-diSB trisodium salt is C14H18NNa3O17S2 . The InChI key is QTXFYAVTBRRGLE-QYAHXJAGSA-K .Physical And Chemical Properties Analysis

Chondroitin disaccharide di-diSB trisodium salt has a molecular weight of 605.39 . It is dried by centrifugal evaporation from an aqueous solution . It should be stored at -20°C for long-term storage .Applications De Recherche Scientifique

Macrophage Analysis : Chondroitin sulfate/dermatan sulfate (CS/DS) chains, including Chondroitin disaccharide di-diSB, were analyzed in rat peritoneal resident macrophages. This study helped in understanding the composition and function of CS/DS in macrophages (Koshiishi, Hayashi, & Imanari, 1993).

X-ray Analysis : The conformation of chondroitin-4-sulfate calcium salt, a related compound, was investigated using X-ray analysis, which is significant for understanding the molecular structure of similar chondroitin sulfate compounds (Tanaka, 1978).

Pharmaceutical and Nutraceutical Use : Chondroitin sulfate is recommended as a symptomatic slow-acting drug in Europe for knee osteoarthritis and is used as a nutraceutical in dietary supplements, particularly in the United States (Volpi, 2007).

Gut Microbiome Modulation : A study on mice showed that chondroitin sulfate disaccharides, including Chondroitin disaccharide di-diSB, modulate gut microbial composition and may ameliorate stress-induced intestinal inflammation (Liu et al., 2017).

Dermatan Sulfate Analysis : Chondroitin sulfate disaccharides were used to characterize dermatan sulfate (DS) isomers in human kidney tissues, providing insights into the structure and function of these glycosaminoglycans (Murata & Yokoyama, 1987).

Analytical Methods : Advanced analytical methods, such as ultraperformance liquid chromatography and mass spectrometry, have been developed for the analysis of chondroitin disaccharides, enhancing our understanding of their complex chemical structure and biological importance (Solakyildirim, Zhang, & Linhardt, 2010).

Oral Absorption in Humans : The absorption and bioavailability of chondroitin sulfate after oral administration were studied in humans, revealing the influence of its structural characteristics on absorption (Volpi, 2003).

Metabolic Engineering : Chondroitin production in Escherichia coli was explored as a safer and more feasible approach for the synthesis of chondroitin sulfate, a precursor in pharmaceutical applications (He et al., 2015).

Orientations Futures

Chondroitin disaccharide di-diSB trisodium salt has immense utility in the composition of pharmacological drugs formulated specifically to study diverse ailments associated with joints . The ability to comprehensively analyze the CS disaccharide composition from fixed brain tissue provides a means with which to identify alterations in the CS-GAG composition in relation to the onset and/or progression of neurological diseases . This will facilitate the development of CS as a bioactive nutraceutical .

Propriétés

IUPAC Name |

trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO17S2.3Na/c1-4(17)15-8-11(10(32-34(25,26)27)7(3-16)28-13(8)21)30-14-9(31-33(22,23)24)5(18)2-6(29-14)12(19)20;;;/h2,5,7-11,13-14,16,18,21H,3H2,1H3,(H,15,17)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10-,11+,13?,14?;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXFYAVTBRRGLE-QYAHXJAGSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])OC2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NNa3O17S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)

![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)